disodium;[4-[[(6S,9aS)-1-(benzylcarbamoyl)-8-(1H-indazol-7-ylmethyl)-4,7-dioxo-2-prop-2-enyl-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazin-6-yl]methyl]phenyl] phosphate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of YB-0158 involves the creation of a peptidomimetic structure designed to mimic the reverse-turn conformation of peptides. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of peptide bond formations and cyclization reactions .
Industrial Production Methods
YB-0158 is produced on an industrial scale through custom synthesis services provided by specialized chemical companies. These companies use advanced synthetic techniques to ensure high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
YB-0158 primarily undergoes interactions with proteins rather than traditional chemical reactions like oxidation or reduction. It disrupts protein-protein interactions, specifically between Sam68 and Src proteins .
Common Reagents and Conditions
The compound is typically used in dimethyl sulfoxide (DMSO) solutions for in vitro studies. The concentration of YB-0158 in these solutions can vary depending on the experimental requirements .
Major Products Formed
The primary outcome of YB-0158’s interaction is the induction of apoptosis in colorectal cancer cells. This is achieved through the disruption of Sam68-Src interactions, leading to the activation of caspase pathways .
Scientific Research Applications
YB-0158 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Cancer Research: YB-0158 is extensively used to study colorectal cancer stem cells and their response to targeted therapies
Drug Development: The compound serves as a lead molecule for developing new anti-cancer drugs that target the Wnt signaling pathway
Molecular Biology: Researchers use YB-0158 to investigate the role of Sam68 and Src proteins in cellular processes and cancer progression
Mechanism of Action
YB-0158 exerts its effects by binding to the Sam68 protein, a multifunctional RNA-binding protein involved in various cellular functions. By disrupting the interaction between Sam68 and Src proteins, YB-0158 induces apoptosis in colorectal cancer cells. This disruption leads to the activation of caspase pathways, resulting in programmed cell death .
Comparison with Similar Compounds
YB-0158 is unique in its ability to target the Sam68-Src interaction specifically. Similar compounds include other reverse-turn peptidomimetics that target different protein-protein interactions. Some of these compounds are:
CWP232291: Another peptidomimetic that targets the Wnt signaling pathway but interacts with different proteins
ICG-001: A compound that disrupts the interaction between beta-catenin and CBP, another key player in the Wnt signaling pathway
YB-0158 stands out due to its high specificity and potency in targeting colorectal cancer stem cells .
Properties
IUPAC Name |
disodium;[4-[[(6S,9aS)-1-(benzylcarbamoyl)-8-(1H-indazol-7-ylmethyl)-4,7-dioxo-2-prop-2-enyl-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazin-6-yl]methyl]phenyl] phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34N7O7P.2Na/c1-2-15-37-21-29(40)38-27(16-22-11-13-26(14-12-22)46-47(43,44)45)31(41)36(19-25-10-6-9-24-18-34-35-30(24)25)20-28(38)39(37)32(42)33-17-23-7-4-3-5-8-23;;/h2-14,18,27-28H,1,15-17,19-21H2,(H,33,42)(H,34,35)(H2,43,44,45);;/q;2*+1/p-2/t27-,28-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCIVAHDHKFRLG-QLBXQKMFSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC(=O)N2C(N1C(=O)NCC3=CC=CC=C3)CN(C(=O)C2CC4=CC=C(C=C4)OP(=O)([O-])[O-])CC5=CC=CC6=C5NN=C6.[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1CC(=O)N2[C@@H](N1C(=O)NCC3=CC=CC=C3)CN(C(=O)[C@@H]2CC4=CC=C(C=C4)OP(=O)([O-])[O-])CC5=CC=CC6=C5NN=C6.[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N7Na2O7P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
703.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.